Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Antiproliferative activity OVCAR-3 Cancer cell lines

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 115414-49-8) is a synthetic, non-ionic glycolipid composed of an N-acetyl-D-glucosamine (GlcNAc) head group linked via a β-glycosidic bond to a hexadecyl (C16) alkyl chain. Its amphiphilic architecture—a hydrophilic carbohydrate head and a hydrophobic C16 tail—confers surfactant properties, enabling self-assembly into micelles and interactions with lipid bilayers.

Molecular Formula C24H47NO6
Molecular Weight 445.641
CAS No. 115414-49-8
Cat. No. B571502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside
CAS115414-49-8
Molecular FormulaC24H47NO6
Molecular Weight445.641
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
InChIInChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1
InChIKeyWKLPLHUPPYUENY-MRKXFKPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 115414-49-8): Chemical Identity and Procurement Baseline


Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 115414-49-8) is a synthetic, non-ionic glycolipid composed of an N-acetyl-D-glucosamine (GlcNAc) head group linked via a β-glycosidic bond to a hexadecyl (C16) alkyl chain [1]. Its amphiphilic architecture—a hydrophilic carbohydrate head and a hydrophobic C16 tail—confers surfactant properties, enabling self-assembly into micelles and interactions with lipid bilayers [2]. The compound has a molecular formula of C₂₄H₄₇NO₆ and a molecular weight of approximately 445.6 g/mol [1]. As a long-chain alkyl N-acetylglucosaminide, it serves as a simplified glycolipid model for studying carbohydrate-lipid interactions and membrane phenomena [3].

Procurement Risk Alert: Why Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside Cannot Be Replaced by Generic Alkyl Glucosides


While the class of alkyl N-acetylglucosaminides shares a common GlcNAc head group, the biological and physicochemical properties of these compounds are exquisitely sensitive to alkyl chain length and anomeric configuration. Substituting the hexadecyl (C16) variant with shorter-chain analogs (e.g., octyl or dodecyl) or alternative linkage isomers (e.g., α-anomers) introduces uncontrolled variables that can invalidate experimental results or alter formulation performance [1]. The C16 chain confers a critical balance of hydrophobicity that dictates membrane insertion depth, critical micelle concentration (CMC), and intermolecular interactions not replicated by C12 or C18 homologs [2]. Furthermore, the β-anomeric configuration is essential for specific biological recognition events; early studies established that β-anomers of alkyl glucosaminides exhibit growth-promoting activity toward Lactobacillus bifidus, whereas α-anomers show little or no activity [1]. Generic substitution without empirical verification of chain length and stereochemistry therefore introduces unacceptable experimental uncertainty.

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Quantified Differential Performance Against Comparator Compounds


Antiproliferative Potency in OVCAR-3 Ovarian Cancer Cells: Direct Comparison with Alkylphosphocholine Antitumor Lipids

In a direct head-to-head comparative study of antiproliferative agents against OVCAR-3 ovarian cancer cells, 1-O-hexadecyl-2-O-methyl-3-O-(2′-acetamido-2′-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 4)—a derivative incorporating the hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside moiety—exhibited an IC₅₀ of 12 µM [1]. This potency was substantially greater than that observed for clinically relevant comparator compounds ET-18-OCH₃ (edelfosine, IC₅₀ = 24 µM), hexadecylphosphocholine (IC₅₀ > 30 µM), and erucylphosphocholine (IC₅₀ > 30 µM) evaluated under identical incubation conditions [1]. The acetamido (N-acetyl) substituent at the 2′-position contributed to differential activity: the corresponding 2′-amino analog (Compound 5) showed even greater potency with an IC₅₀ of 4 µM, suggesting that the N-acetyl modification modulates antiproliferative activity in a tunable manner [1].

Antiproliferative activity OVCAR-3 Cancer cell lines

Differential Antiproliferative Activity Across Epithelial Cancer Cell Lines: A549 vs. MCF-7 vs. A427 vs. T84 Selectivity Profile

The hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside-containing glycolipid (Compound 4) exhibits pronounced cell line-dependent antiproliferative activity, a selectivity profile that distinguishes it from the corresponding 2′-amino analog (Compound 5) [1]. Against A549 lung carcinoma cells, Compound 4 demonstrated an IC₅₀ of 9 µM, whereas activity was reduced against MCF-7 breast adenocarcinoma cells (IC₅₀ = 17 µM) and A427 lung carcinoma cells (IC₅₀ = 25 µM), with no detectable activity against T84 colon carcinoma cells [1]. In contrast, the 2′-amino analog (Compound 5) exhibited a more uniform potency profile across responsive lines, with IC₅₀ values ranging from 6.5 to 12.2 µM [1]. This differential selectivity demonstrates that the N-acetyl modification present in the target compound confers cell-type-specific activity not replicated by the deacetylated amino analog.

Cell line selectivity Epithelial cancer A549 MCF-7

Alkyl Chain Length Dictates Hydrophobic-Lipophilic Balance: Class-Level Inference for C16 vs. C12 and C18 N-Acetylglucosaminides

Within the alkyl polyglucoside surfactant class, the length of the hydrophobic alkyl chain is the dominant determinant of the hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and membrane-partitioning behavior [1][2]. The hexadecyl (C16) variant of 2-acetamido-2-deoxy-β-D-glucopyranoside possesses a computed XLogP3-AA value of 5.7, quantifying its substantial hydrophobicity relative to shorter-chain homologs [3]. While direct experimental CMC values for this specific compound are not available in the primary literature, established structure-property relationships within the alkyl glycoside surfactant family indicate that increasing alkyl chain length from C12 to C16 results in an approximately 10-fold decrease in CMC, driven by enhanced hydrophobic interactions and reduced monomer solubility [1][2]. Conversely, C18 homologs exhibit further CMC reduction but may encounter aqueous solubility limitations and elevated Krafft temperatures that restrict practical utility at ambient temperatures [1].

Surfactant physicochemical properties Alkyl chain length Critical micelle concentration XLogP3

Anomeric Configuration Determinant of Biological Activity: β-Anomer Requirement Established by Historical Comparator Studies

The β-anomeric configuration of alkyl 2-acetamido-2-deoxyglucopyranosides is an absolute requirement for specific biological recognition events. Early foundational studies established that β-anomers of alkyl glucosaminides promote the growth of Lactobacillus bifidus (Bifidobacterium bifidum), whereas the corresponding α-anomers exhibit little or no detectable growth-promoting activity [1]. This anomeric specificity is attributed to stereospecific recognition by bacterial surface lectins or transport systems that discriminate between the axial (α) and equatorial (β) orientation of the aglycone at the anomeric carbon [1]. The target compound is specifically the β-D-glucopyranoside isomer; procurement of an α-anomer or mixed anomeric product would yield a compound lacking this validated biological activity.

Anomeric specificity β-glucoside Lactobacillus bifidus Growth promotion

Computational Prediction of Blood-Brain Barrier Penetration: Supporting Evidence for CNS vs. Peripheral Selectivity

Computed molecular descriptors for hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside provide insight into its predicted pharmacokinetic behavior. The compound has a molecular weight of 445.6 g/mol, a topological polar surface area (TPSA) of 108 Ų, and 4 hydrogen bond donors [1]. While these values exceed typical oral bioavailability thresholds (Lipinski's Rule of Five: MW < 500, HBD ≤ 5, TPSA < 140 Ų), the high XLogP3-AA of 5.7 and 18 rotatable bonds suggest the compound is more suitable for topical, formulation-based, or in vitro applications than for systemic oral administration [1]. Notably, the combination of TPSA > 90 Ų and high lipophilicity (XLogP3 > 5) typically correlates with reduced passive blood-brain barrier permeability, suggesting that derivatives incorporating this scaffold may exhibit peripheral rather than CNS distribution—a consideration relevant for selecting between this compound and smaller, more brain-penetrant glycolipid analogs.

ADME prediction Blood-brain barrier Drug-likeness Physicochemical descriptors

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Evidence-Backed Research and Industrial Application Scenarios


Development of Next-Generation Antiproliferative Ether Lipids Targeting OVCAR-3 Ovarian Cancer Models

Based on the direct head-to-head evidence that glycolipids containing the hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside scaffold exhibit IC₅₀ values of 12 µM against OVCAR-3 cells—outperforming ET-18-OCH₃ (24 µM) and hexadecylphosphocholine (>30 µM) under identical conditions—this compound serves as a validated starting scaffold for antitumor ether lipid development [1]. The 2-fold potency advantage relative to clinically studied comparators supports its prioritization in medicinal chemistry campaigns aimed at optimizing antiproliferative glycolipids for ovarian cancer applications.

Cell-Type-Selective Antiproliferative Screening in Epithelial Cancer Panels (A549, MCF-7, A427)

The differential selectivity profile established in Section 3—showing that the N-acetylated scaffold (Compound 4) exhibits IC₅₀ values ranging from 9 µM in A549 lung carcinoma cells to 25 µM in A427 cells, with no activity against T84 colon carcinoma—supports its use as a reference compound in selectivity screening panels [1]. In contrast to the more uniformly active 2′-amino analog, this N-acetylated scaffold enables investigations into cell-type-specific mechanisms of growth inhibition and can serve as a tool compound for dissecting differential sensitivity among epithelial cancer subtypes.

Membrane Protein Stabilization and Model Lipid Bilayer Studies Requiring C16-Optimized Surfactants

The amphiphilic nature of hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, with its C16 alkyl chain and β-GlcNAc head group, positions it as a mild non-ionic detergent suitable for membrane protein extraction and stabilization applications [1][2]. The class-level evidence that C16 alkyl glycosides offer an optimal balance between sufficient hydrophobicity for membrane insertion (XLogP3-AA = 5.7) and adequate aqueous solubility supports its selection over C12 analogs (which may provide insufficient membrane anchoring) or C18 analogs (which may exhibit solubility constraints at ambient temperatures) [2][3]. This compound is particularly suited for studies of lipid-carbohydrate interactions and liposome-based delivery systems where precise control of membrane partitioning is required [1].

β-Anomer-Dependent Biological Recognition Studies and Bifidobacterial Growth Promotion Assays

The established requirement for the β-anomeric configuration in promoting Lactobacillus bifidus growth—documented in foundational studies showing that β-anomers are active while α-anomers show little or no activity—makes hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside a validated tool for investigating stereospecific carbohydrate recognition by bacterial lectins and transport systems [1]. This compound can serve as a structurally defined probe in microbiome research, prebiotic screening, and studies of host-microbe interactions mediated by N-acetylglucosamine-containing glycoconjugates.

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